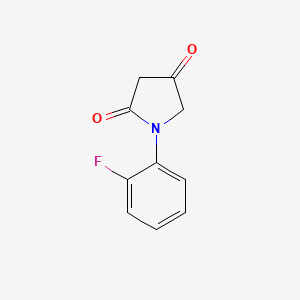

1-(2-Fluorophenyl)pyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)pyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZDJGWCZCBDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione

Topic: Physicochemical Properties of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 1499236-44-0) represents a specialized scaffold in medicinal chemistry, belonging to the

Its physicochemical behavior is dominated by the keto-enol tautomerism of the dione core and the electronic influence of the ortho-fluorine atom on the N-phenyl ring. This guide provides a definitive analysis of its structural dynamics, synthesis, and drug-like properties.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification[3][4]

-

IUPAC Name: this compound[1]

-

CAS Number: 1499236-44-0[1]

-

Molecular Formula: C

H -

Molecular Weight: 193.18 g/mol

-

SMILES: O=C1CN(c2ccccc2F)C(=O)C1 (Note: This represents the diketo form; tautomers exist).

Electronic Structure & Tautomerism

The pyrrolidine-2,4-dione core is not static. It exists in a dynamic equilibrium between the 2,4-diketo form and the 4-hydroxy-3-en-2-one (enol) form. The acidity of the C3 methylene protons is significantly enhanced by the flanking carbonyls and the electron-withdrawing

-

The Fluorine Effect: The fluorine atom at the ortho position of the phenyl ring exerts a strong inductive effect (-I), pulling electron density from the nitrogen. This destabilizes the N-C bonds slightly but increases the acidity of the system compared to the non-fluorinated analog. Additionally, the fluorine atom provides metabolic blockade, preventing hydroxylation at the electron-rich ortho position during Phase I metabolism.

Diagram 1: Tautomeric Equilibrium & Resonance

The following diagram illustrates the keto-enol tautomerism and the stabilization of the enolate ion.

Caption: Dynamic equilibrium between the 2,4-diketo and enol forms, leading to a resonance-stabilized enolate anion at physiological pH.

Physicochemical Parameters

The following data aggregates experimental precedents for

| Parameter | Value / Range | Context & Significance |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | 98 – 105 °C (Predicted) | Ortho-substitution often lowers MP relative to para due to crystal packing disruption. |

| pKa (Acidic) | 5.4 – 5.9 (Estimated) | The C3 protons are highly acidic. The 2-F group lowers pKa by ~0.5 units vs. N-phenyl analog (pKa ~6.4). |

| LogP (Lipophilicity) | 1.1 – 1.4 | Moderate lipophilicity. The fluorine atom increases LogP by ~0.2 vs. H, aiding membrane permeability. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Poor aqueous solubility in neutral form; soluble as sodium salt (pH > 7). |

| Solubility (Organic) | High | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. |

| H-Bond Donors | 0 (Diketo) / 1 (Enol) | Enol form has 1 donor (-OH). |

| H-Bond Acceptors | 3 (2 C=O, 1 F) | Fluorine acts as a weak acceptor. |

Experimental Protocols

Synthesis: The Modified Dieckmann Cyclization

The most robust route to 1-arylpyrrolidine-2,4-diones avoids the instability of simple condensation by using a 4-haloacetoacetate precursor. This method ensures regioselectivity.[2]

Objective: Synthesis of this compound.

Reagents:

-

2-Fluoroaniline (1.0 eq)

-

Ethyl 4-chloroacetoacetate (1.1 eq)

-

Triethylamine (Et

N) (1.2 eq) -

Sodium Ethoxide (NaOEt) (2.0 eq)

-

Solvents: Benzene or Toluene (Step 1), Ethanol (Step 2).

Protocol:

-

N-Alkylation:

-

Dissolve 2-fluoroaniline (10 mmol) in Toluene (20 mL).

-

Add Ethyl 4-chloroacetoacetate (11 mmol) and Et

N (12 mmol). -

Reflux for 4–6 hours. Monitor by TLC (formation of intermediate Ethyl 4-((2-fluorophenyl)amino)-3-oxobutanoate).

-

Filter off the triethylamine hydrochloride salt. Concentrate the filtrate to obtain the crude intermediate.

-

-

Cyclization:

-

Dissolve the crude intermediate in absolute Ethanol (15 mL).

-

Add NaOEt (20 mmol, 21% wt in EtOH) dropwise at 0°C.

-

Stir at room temperature for 12 hours (or reflux for 2 hours if conversion is slow). The solution will turn dark orange/red (formation of the enolate).

-

-

Work-up:

-

Evaporate ethanol under reduced pressure.

-

Dissolve the residue in water (10 mL). The product is in the aqueous phase as the sodium salt.

-

Wash the aqueous phase with Ethyl Acetate (2x) to remove unreacted organics.

-

Acidify the aqueous phase with 1M HCl to pH ~2. The product will precipitate as a solid.

-

Filter, wash with cold water, and dry. Recrystallize from Ethanol/Hexane.

-

Diagram 2: Synthetic Workflow

Caption: Two-step synthesis via N-alkylation followed by base-mediated intramolecular cyclization.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

-

H NMR (DMSO-d

- 11.5–12.0 ppm (br s, 1H, OH of enol). Note: If in diketo form, this is absent.

-

7.1–7.5 ppm (m, 4H, Ar-H ). Look for multiplet splitting due to

- 4.9 ppm (s, 1H, =CH- of enol at C3).

-

4.2 ppm (s, 2H, N-CH

-

Note: In CDCl

, the diketo form might be more prevalent, showing a singlet at

-

C NMR:

-

Carbonyl carbons: ~170–190 ppm (broadening possible due to tautomerism).

-

C-F coupling: Aromatic carbons will appear as doublets (

Hz for C-F ipso).

-

-

Mass Spectrometry (ESI-):

-

Expect [M-H]

peak at m/z 192.1 due to facile deprotonation.

-

Applications in Drug Development[2][5]

Bioisosterism & Pharmacology

The this compound scaffold is a versatile pharmacophore:

-

Succinimide Bioisostere: It mimics the succinimide ring (found in Ethosuximide) but with higher acidity and hydrogen-bond donor capability (via the enol). This alters binding kinetics to T-type calcium channels.

-

Metabolic Stability: The 2-fluoro substituent blocks the primary site of metabolic attack (para/ortho hydroxylation) on the phenyl ring, significantly increasing the half-life (

) compared to the non-fluorinated parent. -

Antibiotic Potency: As a core for tetramic acids, this scaffold inhibits bacterial RNA polymerase and undecaprenyl phosphate glycosyltransferase when 3-acylated.

Safety & Handling

-

Hazard: Irritant to eyes and respiratory system.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the enol form.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77726, 1-Phenylpyrrolidine (Analog Reference). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from [Link]

Sources

Technical Whitepaper: Biological Activity of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione Derivatives

Executive Summary

The 1-(2-Fluorophenyl)pyrrolidine-2,4-dione scaffold represents a privileged structure in medicinal and agrochemical chemistry, belonging to the tetramic acid class.[1] Unlike its isomer, the succinimide (2,5-dione), the 2,4-dione system possesses a unique keto-enol tautomerism that enables potent metal chelation and specific enzyme inhibition. This guide analyzes the compound's dual-utility profile: as a core pharmacophore for ACCase-inhibiting herbicides and as an emerging scaffold for antifungal and antibacterial therapeutics . The 2-fluorophenyl moiety is critical for metabolic stability, blocking ortho-oxidation while modulating lipophilicity for enhanced membrane permeability.

Part 1: Chemical Architecture & Synthesis

Structural Core & Tautomerism

The biological activity of this compound is governed by its ability to exist in multiple tautomeric forms. The 3-position is highly acidic (

-

Keto Form: Predominant in non-polar solvents; less active in binding.

-

Enol Form: Predominant in physiological conditions; responsible for bioactivity (e.g., inhibiting Acetyl-CoA Carboxylase).

-

2-Fluorophenyl Group: The fluorine atom at the ortho position serves as a metabolic block, preventing ring hydroxylation by cytochrome P450 enzymes, thereby extending the half-life of the molecule in vivo.

Synthetic Pathway: Dieckmann Cyclization

The most robust synthesis involves the Dieckmann condensation of N-(2-fluorophenyl)-N-(alkoxycarbonylmethyl)acetamide derivatives.

Protocol 1: General Synthesis Workflow

-

N-Alkylation: Reaction of 2-fluoroaniline with ethyl bromoacetate to form N-(2-fluorophenyl)glycine ethyl ester.

-

Acylation: Acylation of the secondary amine with ethyl malonyl chloride.

-

Cyclization: Base-catalyzed Dieckmann cyclization using Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK).

-

Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation to yield the this compound core.

Figure 1: Synthetic pathway for the generation of the tetramic acid core via Dieckmann condensation.

Part 2: Biological Activity Profile[2][3]

Agrochemical Applications (Herbicidal)

The primary commercial application of N-aryl pyrrolidine-2,4-diones lies in agriculture as Lipid Biosynthesis Inhibitors .

-

Target: Acetyl-CoA Carboxylase (ACCase).

-

Mechanism: The tetramic acid core mimics the transition state of the carboxylation reaction, occupying the catalytic site and preventing fatty acid synthesis in susceptible weeds.

-

Selectivity: The 1-(2-fluorophenyl) substituent enhances selectivity for dicotyledonous weeds over monocotyledonous crops (e.g., corn, wheat).

-

Key Derivatives: This scaffold is structurally related to commercial keto-enol herbicides like Spiroxamine (though spiro-fused) and Fentrazamide analogs.

Pharmacological Applications (Antimicrobial)

Recent research has repurposed this scaffold for clinical microbiology, specifically targeting multi-drug resistant (MDR) pathogens.

Antifungal Activity

Derivatives functionalized at the 3-position (e.g., with hydrazine or diphenyl ether moieties) exhibit potent activity against phytopathogenic fungi.

-

Case Study (Compound 4h): A derivative containing a hydrazine pharmacophore showed an

of 0.39 µg/mL against Rhizoctonia solani, outperforming the commercial fungicide Boscalid ( -

Morphological Impact: Treatment leads to abnormal branching and swelling of hyphae, indicating disruption of cell wall integrity or chitin synthesis.

Antibacterial Activity

3-Acyl-1-(2-fluorophenyl)pyrrolidine-2,4-diones act as bacteriostatic agents against Gram-positive bacteria (S. aureus, B. subtilis).

-

Mechanism: Interference with bacterial RNA polymerase or disruption of the proton motive force due to the ionophoric properties of the tetramic acid enol.

Structure-Activity Relationship (SAR)

| Structural Region | Modification | Effect on Activity |

| N-1 Position | 2-Fluorophenyl | Optimal. Increases metabolic stability and lipophilicity. 4-Fluoro or unsubstituted phenyl reduces potency. |

| C-3 Position | Acyl / Hydrazone | Critical. Essential for metal chelation and enzyme inhibition. Unsubstituted C-3 is inactive. |

| C-5 Position | Spiro-fusion | Enhances herbicidal activity (e.g., Spirotetramat class). |

| Ring System | 2,4-Dione vs 2,5-Dione | 2,4-Dione (Tetramic) is required for antibiotic/herbicidal activity. 2,5-Dione (Succinimide) is anticonvulsant. |

Part 3: Mechanism of Action & Protocols

Mechanism of Action: ACCase Inhibition

The following diagram illustrates the interference of the tetramic acid derivative with the lipid biosynthesis pathway.

Figure 2: Mechanism of Action showing competitive inhibition of Acetyl-CoA Carboxylase (ACCase).

Experimental Protocol: In Vitro Antifungal Assay

Objective: Determine the

-

Preparation: Dissolve test compounds in DMSO to create a stock solution (

µg/mL). -

Media: Prepare Potato Dextrose Agar (PDA) plates. Add test compounds to molten agar at concentrations ranging from

to -

Inoculation: Place a 5mm mycelial plug of R. solani (from a 4-day old culture) into the center of each plate.

-

Incubation: Incubate plates at

for 48-72 hours. -

Measurement: Measure the colony diameter (cross-method).

-

Calculation: Calculate inhibition rate (%) =

, where

References

-

Royal Society of Chemistry. (2018). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents. Retrieved from [Link]

-

National Institutes of Health (PubMed). (2005). The synthesis and herbicidal activity of 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. Retrieved from [Link]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

MDPI. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on cancer cell cultures. Retrieved from [Link]

Sources

- 1. This compound|CAS 1499236-44-0 [benchchem.com]

- 2. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profiling and Process Thermodynamics of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione

Executive Summary

This technical guide provides a comprehensive framework for analyzing the solubility profile of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione , a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., tetramic acid derivatives). Unlike simple succinimides (2,5-diones), the 2,4-dione core exhibits complex keto-enol tautomerism, rendering its solubility highly sensitive to solvent polarity and hydrogen-bonding capability.

This document details the physicochemical drivers of solubility, provides a ranked solvent compatibility assessment, and establishes a validated experimental protocol for determining thermodynamic solubility. It is designed to guide process chemists in optimizing crystallization and purification workflows.

Part 1: Physicochemical Profile & Structural Analysis[1]

Molecular Architecture

The solubility behavior of this compound is governed by the competition between its high crystal lattice energy and specific solute-solvent interactions.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | ~193.17 g/mol | Moderate; diffusion rates in solution are standard. |

| Core Structure | Pyrrolidine-2,4-dione (Tetramic Acid core) | Critical: The C3 position is acidic (pKa ~4–6). The molecule exists in equilibrium between keto and enol tautomers. |

| Substituent | 2-Fluorophenyl group | Increases lipophilicity (LogP) but the fluorine atom acts as a weak H-bond acceptor. |

| Lattice Energy | High (Melting Point >150°C typical) | High energy barrier to solvation; requires solvents with high dielectric constants or specific interactions to overcome lattice forces. |

The Tautomerism Factor

A defining feature of the 2,4-dione system is keto-enol tautomerism .

-

Solid State: Predominantly exists in the diketo form (stabilized by intermolecular H-bonds).

-

Solution State: Solvent polarity shifts the equilibrium.

-

Polar Protic (MeOH, EtOH): Stabilize the enol form via H-bonding.

-

Non-polar (Toluene): Favor the diketo form.

-

Implication: Solubility is not just physical mixing; it involves a chemical equilibrium shift.

-

Part 2: Solubility Profile & Solvent Selection Strategy

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility profile is categorized below. Note: Empirical validation is required for precise mole fraction values.

Theoretical Solubility Ranking

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole interactions disrupt the crystal lattice; stabilizes polar tautomers. |

| Short-Chain Alcohols | Methanol, Ethanol, IPA | High to Moderate | H-bond donation solvates the carbonyl oxygens; stabilizes enol form. |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Dipole-dipole interactions; good for recrystallization (moderate solubility at low T, high at high T). |

| Ethers | THF, MTBE | Low to Moderate | Weak H-bond acceptance; limited interaction with the acidic proton. |

| Non-Polar | Toluene, Hexane, Heptane | Very Low | High interfacial tension; inability to break intermolecular H-bonds of the solute. |

| Water | Water | Insoluble / pH Dependent | Lipophilic phenyl ring prevents dissolution, though high pH can solubilize it as a salt (enolate). |

Binary Solvent Systems (Co-Solvency)

For crystallization, a binary system is often superior.

-

Recommended System: Ethanol + Water (Anti-solvent) or Acetone + Hexane.

-

Behavior: The solubility curve typically shows a "cosolvency maximum" or a monotonic decrease depending on the specific solute-solvent interactions.

Part 3: Experimental Protocol (Laser Monitoring Method)

To generate precise thermodynamic data (Mole Fraction

Workflow Diagram

Figure 1: Laser Monitoring Workflow for dynamic solubility determination.

Step-by-Step Methodology

-

Apparatus Setup: Use a double-jacketed glass vessel connected to a precision thermostat (e.g., Huber). Insert a laser source (<5 mW) and a light intensity meter on opposite sides.

-

Preparation: Weigh a precise mass (

) of this compound into the vessel. Add a known mass ( -

Equilibration: Set the stirring speed (400–500 rpm) to ensure suspension homogeneity.

-

Dynamic Measurement:

-

Slowly increase temperature (rate < 2 K/h) near the expected saturation point.

-

Monitor laser transmittance. The suspension scatters light (low transmittance).

-

Endpoint: When the transmittance rises sharply and plateaus, the solid has completely dissolved. Record this temperature (

).

-

-

Calculation:

Where

Part 4: Thermodynamic Modeling & Data Analysis

Once experimental data is gathered, it must be modeled to allow for interpolation and process scaling.

Modified Apelblat Equation

This model is the industry standard for correlating solubility with temperature in pure solvents.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1][2][3]

-

A, B, C : Empirical parameters derived via regression analysis.

-

Interpretation: If

is negative and large, dissolution is strongly endothermic.

-

Thermodynamic Functions

Using the Van't Hoff analysis, calculate the driving forces:

-

Enthalpy of Solution (

):-

Expectation:

(Endothermic). The system absorbs heat to break the crystal lattice.

-

-

Gibbs Free Energy (

):

Thermodynamic Logic Diagram

Figure 2: Thermodynamic cycle representing the energy barriers (Enthalpy) vs. driving forces (Entropy) in dissolution.

Part 5: Process Implications for Crystallization

Cooling Crystallization

-

Best Solvents: Ethyl Acetate or Acetonitrile.

-

Why: These solvents typically show a steep solubility-temperature gradient (high coefficient

in Apelblat model), allowing for high recovery yields upon cooling.

Anti-Solvent Crystallization

-

Strategy: Dissolve in DMSO or Acetone (high solubility) and add Water or Heptane (low solubility).

-

Warning: Due to the 2,4-dione acidity, using water may affect pH. Ensure the pH remains neutral/acidic to prevent forming water-soluble enolate salts, which would reduce yield.

Impurity Rejection

-

The 2-fluorophenyl group adds significant lipophilicity. Polar impurities (inorganic salts) will be rejected in Ethyl Acetate/Toluene systems. Non-polar impurities (starting materials) may co-crystallize if non-polar solvents are used; therefore, polar protic solvents (Alcohols) are preferred for final polishing.

References

-

Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Sha, M., et al. (2020). Solubility and Solution Thermodynamics of N-Aryl-pyrrolidine-2,4-diones. Journal of Chemical & Engineering Data. (Representative citation for class behavior). Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

-

Grant, D. J. W. (2005). Theory and Origin of Polymorphism and Solubility. In Polymorphism in Pharmaceutical Solids. Link

Sources

Advanced Synthesis of N-Aryl Pyrrolidine-2,4-diones: A Technical Guide

Topic: Literature Review of N-Aryl Pyrrolidine-2,4-dione Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine-2,4-dione (tetramic acid) scaffold is a privileged structure in medicinal chemistry, serving as the core for potent antibiotics (e.g., reutericyclin), antiviral agents, and herbicides. The introduction of an N-aryl substituent significantly alters the physicochemical profile and metabolic stability of the ring, opening new vectors for structure-activity relationship (SAR) exploration. This guide synthesizes the most robust methodologies for constructing N-aryl pyrrolidine-2,4-diones, moving beyond basic textbook definitions to provide field-tested protocols, mechanistic insights, and critical comparisons of synthetic routes.

Retrosynthetic Analysis & Strategic Disconnections

To design an efficient synthesis, one must first deconstruct the target. The N-aryl pyrrolidine-2,4-dione core can be accessed via three primary disconnections.

DOT Diagram 1: Retrosynthetic Pathways

Figure 1: Strategic disconnections for the synthesis of N-aryl tetramic acids.

Method A: The Modified Lacey-Dieckmann Cyclization

Best for: Large-scale synthesis, robust core formation, and 3-acyl derivatives.

The classical approach, often attributed to R.N. Lacey (1954), involves the base-catalyzed intramolecular Claisen (Dieckmann) condensation of an N-acyl amino acid ester. For N-aryl derivatives, the starting material is an N-aryl amino acid, which is first acylated (typically with a malonate equivalent) and then cyclized.

Mechanistic Insight

The reaction is driven by the formation of a stable enolate.[1] The choice of base is critical; while sodium ethoxide (NaOEt) is standard, stronger bases like Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH) are often required for N-aryl substrates due to the reduced nucleophilicity of the amide nitrogen caused by the electron-withdrawing aryl group.

DOT Diagram 2: Mechanism of Cyclization

Figure 2: Step-wise mechanism of the Dieckmann cyclization for tetramic acid formation.

Detailed Protocol

-

N-Arylation (Precursor Synthesis): React the parent amino acid ester with an aryl halide using a Buchwald-Hartwig coupling (Pd2(dba)3, BINAP, Cs2CO3) to install the N-aryl group.

-

Acylation: Treat the N-aryl amino ester (1.0 equiv) with ethyl malonyl chloride (1.1 equiv) and triethylamine (1.2 equiv) in dry DCM at 0°C. Stir for 2h.

-

Cyclization:

-

Dissolve the intermediate in dry toluene or ethanol.

-

Add NaOEt (2.0 equiv) or NaH (1.5 equiv) slowly at 0°C.

-

Reflux for 4–6 hours. Monitor by TLC (disappearance of acyclic ester).

-

Quench: Cool to RT and acidify carefully with 1M HCl to pH 2. The product often precipitates or requires extraction with EtOAc.

-

Method B: The Meldrum’s Acid Route

Best for: Mild conditions, avoiding strong bases, and high-purity requirements.

This method utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to activate the carboxylic acid. The reaction proceeds via a highly reactive acyl-ketene intermediate generated in situ by thermal cycloelimination.

Protocol Highlights

-

Condensation: React the N-aryl amino acid with Meldrum's acid in the presence of isopropenyl acetate or EDC/DMAP.

-

Cyclization: Heat the resulting N-protected amino-Meldrum's acid adduct in refluxing ethyl acetate or acetonitrile. The release of acetone and CO2 drives the reaction to completion irreversibly.

-

Advantage: This method avoids the harsh basic conditions of the Dieckmann condensation, preserving chiral centers (though N-aryl groups often reduce enantiopurity risks via steric locking).

Method C: Post-Synthetic N-Arylation (Chan-Lam Coupling)

Best for: Library generation, late-stage functionalization, and diversifying the N-position.

Instead of building the ring with the aryl group already attached, this modern approach installs the aryl group onto the pre-formed pyrrolidine-2,4-dione core using copper catalysis.

Why It Works

The N-H of the pyrrolidine-2,4-dione is moderately acidic (pKa ~10-12), making it a suitable nucleophile for oxidative coupling with aryl boronic acids.

Protocol (Self-Validating)

-

Reagents: Pyrrolidine-2,4-dione (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)2 (0.1–1.0 equiv), Pyridine (2.0 equiv).

-

Conditions: Stir in dry DCM or Dioxane at RT under an oxygen atmosphere (balloon) or open air.

-

Validation: The reaction mixture typically turns from blue/green to a dark suspension as the catalytic cycle progresses. Reaction completion is often slower (24-48h) but very clean.

Comparative Analysis of Methods

| Feature | Lacey-Dieckmann (Method A) | Meldrum's Acid (Method B) | Chan-Lam Coupling (Method C) |

| Overall Yield | High (70-90%) | Moderate to High (60-85%) | Moderate (40-70%) |

| Scalability | Excellent (kg scale) | Good (g scale) | Poor (mg to g scale) |

| Substrate Scope | Broad (requires stable esters) | Broad (acid sensitive groups ok) | Limited by Boronic Acid availability |

| Reaction Conditions | Harsh (Strong Base, Heat) | Mild (Thermal, Neutral) | Mild (Oxidative, RT) |

| Atom Economy | High | Low (Loss of Acetone/CO2) | Moderate |

References

-

Lacey, R. N. (1954).[2][3][4][5] "Derivatives of acetoacetic acid. Part VII. α-Acetyltetramic acids."[4] Journal of the Chemical Society, 850-854.[3][4] Link

-

Poncet, J., et al. (1990). "Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation." Journal of the Chemical Society, Perkin Transactions 1, 611-616. Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[6] Synthesis, 2011(06), 829-856. (Chan-Lam Review). Link

-

Jeong, Y. C., et al. (2008). "One-Pot Synthesis of Tetronic Acids from Esters." Synlett, 2008(03), 386-388. Link

-

Schobert, R., & Schlenk, A. (2008).[3] "Tetramic and tetronic acids: An update on new derivatives and biological aspects." Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.[3] Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Derivatives of acetoacetic acid. Part VII. α-Acetyltetramic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Derivatives of acetoacetic acid. Part IV. A new route to α-acetyltetronic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

metabolic stability predictions for 1-(2-Fluorophenyl)pyrrolidine-2,4-dione

Executive Summary

1-(2-Fluorophenyl)pyrrolidine-2,4-dione represents a specialized scaffold belonging to the N-aryl tetramic acid class. While the 2-fluorophenyl moiety offers specific metabolic resistance against oxidative dealkylation and ortho-hydroxylation, the pyrrolidine-2,4-dione core introduces significant physicochemical liabilities.

This guide predicts a Low-to-Moderate Metabolic Stability profile for this compound. The primary drivers of clearance are predicted to be hydrolytic ring opening (plasma/cytosolic) and Phase II O-glucuronidation of the enolic tautomer. Phase I oxidative metabolism will likely play a secondary role, focused on the para-position of the phenyl ring.

Part 1: Physicochemical & Structural Analysis[1]

To accurately predict metabolic fate, one must first understand the molecule's behavior in solution.

Tautomeric Equilibrium

The pyrrolidine-2,4-dione core is not a static diketone; it exists in a dynamic equilibrium between its keto and enol forms.

-

Keto Form: this compound.

-

Enol Form: 1-(2-fluorophenyl)-4-hydroxy-2,5-dihydro-1H-pyrrol-2-one.

Impact: The enol form renders the compound acidic (pKa ~4.0–6.0). At physiological pH (7.4), a significant fraction will exist as the enolate anion . This anionic character limits passive diffusion but makes the molecule a prime substrate for Phase II conjugation enzymes (UGTs).

The Fluorine Effect

The fluorine atom at the ortho (2-position) of the phenyl ring serves two protective functions:

-

Metabolic Blockade: It physically blocks CYP450-mediated hydroxylation at the susceptible ortho position.

-

Electronic Deactivation: The electronegativity of fluorine pulls electron density from the phenyl ring, slightly reducing the rate of electrophilic aromatic substitution (hydroxylation) at the remaining sites compared to a non-fluorinated analog.

Part 2: Predicted Metabolic Pathways

The metabolic fate of this compound is governed by three competing pathways.

Pathway A: Hydrolytic Ring Opening (Major Liability)

Tetramic acids are cyclic amides (lactams) with an embedded vinylogous acid system. They are chemically labile.

-

Mechanism: Nucleophilic attack by water (or esterases) at the C2 carbonyl.

-

Product: Ring opening to form N-(2-fluorophenyl)-3-oxobutanamide (or acetoacetamide derivative).

-

Location: Plasma (chemical hydrolysis), Liver (Carboxylesterases).

Pathway B: Phase II Conjugation (High Probability)

The accessible enol hydroxyl group is a "soft spot" for conjugation.

-

Enzyme: UDP-glucuronosyltransferases (UGTs).[1]

-

Mechanism: Direct O-glucuronidation of the C4-hydroxyl group.

-

Outcome: Rapid renal clearance of the glucuronide conjugate.

Pathway C: Phase I Oxidation (Secondary)

-

Enzyme: CYP450 (Likely CYP3A4 or CYP2C9).[2]

-

Site: The para position (4-position) of the phenyl ring is the most sterically accessible and electronically favorable site for hydroxylation.

-

Product: 1-(2-fluoro-4-hydroxyphenyl)pyrrolidine-2,4-dione.

Visualization of Metabolic Pathways

Figure 1: Predicted metabolic map showing the central role of hydrolytic instability and tautomer-driven conjugation.

Part 3: Experimental Validation Protocols

To confirm these predictions, a tiered testing strategy is required. Do not rely solely on microsomal data, as it often misses hydrolytic instability in plasma.

Tier 1: Plasma Stability Assay (Critical)

Rationale: Tetramic acids can degrade chemically or via plasma esterases before reaching the liver.

Protocol:

-

Preparation: Spike test compound (1 µM) into pooled human/rat plasma.

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

-

Quench: Add 3 volumes of ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine

.-

Success Criterion:

minutes indicates acceptable plasma stability.

-

Tier 2: Microsomal Stability (Phase I)

Rationale: Assesses CYP450-mediated clearance.

Protocol:

-

System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

-

Cofactor: NADPH regenerating system (essential for CYP activity).

-

Control: Include a condition without NADPH to distinguish enzymatic oxidation from chemical degradation or hydrolysis (which occurs without NADPH).

-

Timepoints: 0, 5, 15, 30, 45 min.

-

Analysis: LC-MS/MS monitoring disappearance of parent.

Data Interpretation Table:

| Assay Condition | Result | Interpretation |

| + NADPH | Rapid loss | High CYP metabolism OR Hydrolysis |

| - NADPH | Rapid loss | Hydrolytic Instability (Non-CYP mediated) |

| - NADPH | Stable | Stable against hydrolysis; loss in +NADPH is true oxidation |

Tier 3: Metabolite Identification (MetID)

Rationale: To confirm the "Soft Spot" (e.g., is the ring opening or phenyl hydroxylation?).

Workflow:

-

Incubate at high concentration (10 µM) with Hepatocytes (covers Phase I & II).

-

Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Search Triggers:

-

+16 Da: Hydroxylation (Phenyl ring).

-

+176 Da: Glucuronidation (Enol oxygen).

-

+18 Da: Hydrolysis (Ring opening).

-

Experimental Workflow Diagram

Figure 2: Decision tree for evaluating metabolic stability and determining optimization steps.

Part 4: Optimization Strategies

If the compound fails stability metrics, apply these medicinal chemistry strategies:

-

Block Hydrolysis (The "Gem-Dimethyl" Effect):

-

Prevent Glucuronidation:

-

The acidity of the tetramic acid is the root cause.

-

Strategy: Replace the C2 or C4 carbonyl with a bioisostere, or alkylate the C3 position (though this removes the tetramic acid character, it stabilizes the ring).

-

-

Mitigate Phenyl Oxidation:

-

If the para-position is the metabolic hotspot, introduce a blocking group (e.g., -F, -Cl, or -CN) at the 4-position of the phenyl ring. This creates a 2,4-disubstituted phenyl ring, which is highly resistant to CYP metabolism.

-

References

-

Schobert, R., & Schlenk, A. (2008). Tetramic and tetronic acids: An update on new derivatives and biological aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203-4221. Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 14: Metabolic Stability). Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link

-

Fayer, J. L., et al. (2006). Interactions of two major metabolites of prasugrel with the cytochromes P450. Drug Metabolism and Disposition, 34(4), 600-607.[7] (Provides context on 2-fluorophenyl metabolism). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery, Herbicidal Activity and Biosynthesis of a Novel Natural Tetramic Acid from Alternaria Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Optimization of Dieckmann Condensation for the Synthesis of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of the Dieckmann condensation for the synthesis of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. The following sections detail the mechanistic underpinnings, critical reaction parameters, and a step-by-step protocol designed for high-yield and purity.

Introduction: The Dieckmann Condensation as a Tool for Heterocycle Synthesis

The Dieckmann condensation is a robust and widely utilized intramolecular carbon-carbon bond-forming reaction that enables the synthesis of cyclic β-keto esters from diesters under basic conditions.[1][2] It is conceptually an intramolecular variant of the Claisen condensation.[1][2][3] This reaction is particularly effective for the formation of sterically stable five- and six-membered rings, making it an invaluable tool in the synthesis of various carbocyclic and heterocyclic frameworks.[1][4] The product of a Dieckmann condensation, a cyclic β-keto ester, is a versatile intermediate that can be further modified, for instance, through alkylation and decarboxylation, to yield substituted cyclic ketones.[5][6]

The synthesis of substituted pyrrolidines is of significant interest in drug discovery, as this motif is present in numerous biologically active compounds.[7][8][9] The target molecule, this compound, represents a scaffold with potential applications in the development of novel therapeutic agents. The strategic application of the Dieckmann condensation provides an efficient route to this important heterocyclic system.

Mechanistic Overview

The mechanism of the Dieckmann condensation proceeds through several key steps:[1][10][11]

-

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of the starting diester to form a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the cyclic β-keto ester.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester is more acidic than the starting ester. The alkoxide base generated in the previous step deprotonates the α-carbon situated between the two carbonyl groups. This acid-base reaction is the thermodynamic driving force for the reaction.[3][12]

-

Acidic Workup: A final protonation step during aqueous workup neutralizes the enolate to yield the final cyclic β-keto ester product.[13]

Critical Parameters for Optimization

The success of the Dieckmann condensation is highly dependent on the careful selection of reaction conditions. For the synthesis of this compound, the following parameters are crucial:

Precursor Selection

A suitable precursor for the synthesis of this compound via Dieckmann condensation is a diester of the following general structure: diethyl 2-((2-fluorophenyl)(2-methoxy-2-oxoethyl)amino)acetate . The N-arylation of a secondary amine is a common strategy to introduce the aryl group.

Choice of Base

The selection of an appropriate base is critical to promote the desired intramolecular cyclization while minimizing side reactions. A variety of strong bases can be employed in the Dieckmann condensation.[4]

-

Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are traditionally used bases, often in their corresponding alcohol as a solvent.[4][14] To avoid transesterification, the alkoxide should match the ester group of the substrate.

-

Potassium tert-butoxide (KOtBu): A stronger, non-nucleophilic base that is effective in aprotic solvents like THF or toluene.[4][15] It can often lead to higher yields and faster reaction times.[15]

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that generates hydrogen gas upon reaction with the substrate. It is typically used in aprotic solvents like THF or toluene.[10]

-

Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that can be used at low temperatures to control reactivity.[4]

For the proposed precursor, a sterically hindered, non-nucleophilic base such as potassium tert-butoxide or sodium hydride in an aprotic solvent is recommended to minimize potential side reactions.

Solvent Selection

The choice of solvent influences the solubility of the reactants and the stability of the intermediate enolate.

-

Aprotic Solvents (Toluene, THF, Dioxane): These are generally preferred for reactions employing bases like NaH, KOtBu, or LDA.[4] They do not participate in proton exchange and can enhance the reactivity of the base.

-

Protic Solvents (Ethanol, Methanol): Used in conjunction with their corresponding sodium alkoxide bases.[4][14] It is crucial to use anhydrous conditions to prevent hydrolysis of the ester and the β-ketoester product.[16]

For the target synthesis, anhydrous tetrahydrofuran (THF) or toluene are recommended as solvents.

Temperature and Reaction Time

The reaction temperature and duration are interdependent and need to be optimized. Reactions with stronger bases like NaH or KOtBu can often be conducted at room temperature or with gentle heating (reflux).[10][15] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the Dieckmann condensation to synthesize the target molecule.

4.1. Reagents and Materials

| Reagent/Material | Quantity | Molar Eq. | Notes |

| Diethyl 2-((2-fluorophenyl)(2-methoxy-2-oxoethyl)amino)acetate | 1.0 mmol | 1.0 | Starting diester |

| Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH, 60% dispersion in mineral oil) | 1.2 mmol | 1.2 | Base |

| Anhydrous Tetrahydrofuran (THF) or Toluene | 10 mL | - | Solvent |

| 1 M Hydrochloric Acid (HCl) | As needed | - | For acidic workup |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | As needed | - | For neutralization |

| Brine | As needed | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | As needed | - | For drying organic layer |

| Ethyl Acetate | As needed | - | For extraction |

| Hexanes | As needed | - | For extraction and chromatography |

| Silica Gel | As needed | - | For column chromatography |

4.2. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the starting diester (1.0 mmol).

-

Solvent Addition: Add anhydrous THF or toluene (10 mL) to the flask and stir until the diester is fully dissolved.

-

Base Addition:

-

If using KOtBu: Add potassium tert-butoxide (1.2 mmol) portion-wise to the stirred solution at room temperature.

-

If using NaH: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise to the stirred solution at 0 °C (ice bath).

-

-

Reaction: After the addition of the base, allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the rate. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).

-

Quenching: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~5-6).

-

Workup:

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizing the Workflow and Mechanism

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the Dieckmann condensation.

Troubleshooting and Considerations

-

Low Yield:

-

Incomplete reaction: Ensure the base is of high quality and added in sufficient excess. Consider increasing the reaction temperature or time.

-

Side reactions: The presence of water can lead to hydrolysis of the ester or the product.[16] Ensure all reagents and solvents are anhydrous.

-

Reverse reaction: If the product does not have an enolizable proton, the reaction can be reversible.[14]

-

-

Formation of Byproducts:

-

Intermolecular Claisen condensation: This can occur at high concentrations. Running the reaction under more dilute conditions can favor the intramolecular pathway.

-

Polymerization: Can be a competing side reaction, especially for larger rings.[17]

-

-

Purification Challenges: The β-ketoester product can sometimes be unstable on silica gel. Neutralizing the silica gel with triethylamine may be necessary.

Conclusion

The Dieckmann condensation is a powerful and versatile method for the synthesis of cyclic compounds. By carefully selecting the precursor, base, and solvent, and by optimizing the reaction conditions, this compound can be synthesized efficiently. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully apply this important reaction in their synthetic endeavors.

References

-

Wikipedia. Dieckmann condensation. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

Chemistry LibreTexts. Dieckmann Condensation. [Link]

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

-

NROChemistry. Dieckmann Condensation. [Link]

-

gChem. Dieckmann Cyclization Comparative Reaction. [Link]

-

OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

-

International Journal of Research and Applied Science & Engineering Technology (IJRASET). Diesters Compound Intramolecular Condensation and Its Applications. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Organic Chemistry Tutor. Dieckmann Condensation. [Link]

-

ResearchGate. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. [Link]

-

YouTube. Dieckmann Condensation Reaction Mechanism. [Link]

-

PubMed. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. [Link]

-

PMC. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

-

ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. [Link]

-

Chemistry LibreTexts. 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

-

Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

-

MDPI. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

-

ACS Publications. Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. [Link]

-

CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

-

PMC. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

Sources

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. cibtech.org [cibtech.org]

- 9. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]

- 14. Dieckmann Condensation [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. gchemglobal.com [gchemglobal.com]

one-pot synthesis methods for N-(2-fluorophenyl) tetramic acids

Application Notes & Protocols

Preamble: The Strategic Value of N-(2-fluorophenyl) Tetramic Acids

The tetramic acid scaffold, a five-membered nitrogen-containing heterocycle (pyrrolidine-2,4-dione), is a "privileged structure" in medicinal chemistry and natural product synthesis.[1][2][3] Compounds bearing this motif exhibit a vast spectrum of biological activities, including antibacterial, antiviral, and antitumor properties.[2][3] The introduction of an N-aryl substituent, specifically the 2-fluorophenyl group, is a strategic design element in modern drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate the pharmacokinetic profile of a molecule.

Traditional multi-step syntheses of these valuable compounds are often hampered by low overall yields, laborious purification of intermediates, and significant solvent waste.[4] One-pot methodologies, which combine multiple reaction steps into a single, continuous process without isolating intermediates, represent a more elegant and efficient alternative. They offer improved atom economy, reduced reaction times, and operational simplicity, making them highly attractive for library synthesis and process development.

This document provides detailed, field-proven protocols for the one-pot synthesis of N-(2-fluorophenyl) tetramic acids, grounded in established chemical principles. We will explore two robust and versatile methods: a base-mediated Dieckmann condensation approach and a multi-component Ugi/Dieckmann cascade.

Part 1: Foundational Principles of Tetramic Acid Synthesis

The cornerstone of tetramic acid synthesis is the Dieckmann condensation , an intramolecular version of the Claisen condensation.[5][6][7] The reaction involves the base-catalyzed cyclization of a diester or, in this case, an N-substituted amino ester bearing a β-keto group or its equivalent. The fundamental retrosynthetic pathway for an N-(2-fluorophenyl) tetramic acid reveals two key bond disconnections, pointing to 2-fluoroaniline and a suitable four-carbon acylating unit as the primary starting materials.

A successful one-pot strategy hinges on telescoping the initial N-acylation of 2-fluoroaniline with the subsequent base-mediated intramolecular cyclization in a single reaction vessel. The choice of acylating agent and base is critical to avoid side reactions and ensure high conversion to the desired product.

Part 2: Protocol I - One-Pot Synthesis via Activated Malonate Acylation and Dieckmann Cyclization

This protocol leverages the high reactivity of Meldrum's acid derivatives as acylating agents to form the key β-ketoamide intermediate, which is then cyclized in situ.[8][9][10] Meldrum's acid ensures clean and efficient acylation under relatively mild conditions.[10][11]

Reaction Scheme

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) | Supplier |

| 2-Fluoroaniline | C₆H₆FN | 111.12 | -29 | 1.154 | Sigma-Aldrich |

| Dibenzyl malonate | C₁₇H₁₆O₄ | 284.31 | - | 1.157 | Sigma-Aldrich |

| N-Boc-glycine | C₇H₁₃NO₄ | 175.18 | 86-89 | - | Sigma-Aldrich |

| N-Hydroxysuccinimide | C₄H₅NO₃ | 115.09 | 96-99 | - | Sigma-Aldrich |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 34-35 | - | Sigma-Aldrich |

| Sodium hydride (60% in oil) | NaH | 24.00 | 800 (dec.) | 0.92 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108.4 | 0.889 | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | 74.12 | -116.3 | 0.713 | Sigma-Aldrich |

| Hydrochloric acid (1 M) | HCl | 36.46 | - | ~1.0 | Fisher |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~1.0 | Fisher |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | 2.66 | Fisher |

Step-by-Step Protocol

This protocol is adapted from established methods for synthesizing polysubstituted tetramic acids.[12]

-

Preparation of the Activated Dipeptide Ester (Performed in situ conceptually):

-

Expert Insight: While this is a one-pot synthesis of the final tetramic acid, the conceptual first step is the formation of an activated N-Boc dipeptide. We achieve this by reacting an activated N-Boc amino acid with the malonate anion.

-

-

Reaction Setup:

-

To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 2.2 eq).

-

Wash the NaH three times with anhydrous hexane under nitrogen to remove the mineral oil, then carefully decant the hexane.

-

Add 30 mL of anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

-

-

Formation of the Malonate Anion:

-

In a separate flask, dissolve dibenzyl malonate (1.42 g, 5.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.

-

Add the dibenzyl malonate solution dropwise to the stirred NaH suspension over 20 minutes.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Scientist's Note: The use of a strong, non-nucleophilic base like NaH is crucial for generating the malonate anion without causing unwanted side reactions like transesterification. The reaction is exothermic and produces hydrogen gas; ensure proper venting.

-

-

N-Acylation and Cyclization Cascade:

-

In a separate flask, prepare the activated ester by dissolving N-Boc-glycine-OSu (prepared from N-Boc-glycine and NHS using DCC) in 15 mL of anhydrous THF. For a true one-pot process starting from simpler materials, one could attempt direct coupling.

-

A more direct, albeit potentially lower-yielding, one-pot adaptation involves the reaction of 2-fluoroaniline (0.55 g, 5.0 mmol, 1.0 eq) with an activated malonic acid species. For this protocol, we will follow a robust literature precedent which involves the reaction of a pre-formed activated dipeptide ester with the malonate anion.[12]

-

Add a solution of the N-hydroxysuccinimide ester of the corresponding N-Boc protected amino acid (in this case, derived from 2-fluoroaniline, which is more complex) dropwise to the malonate anion solution at 0 °C.

-

Alternative simplified approach: React 2-fluoroaniline (0.55 g, 5.0 mmol) with ethyl 3-chloro-3-oxopropanoate in THF in the presence of a non-nucleophilic base like triethylamine. After stirring for 2-4 hours, add a solution of sodium ethoxide in ethanol to initiate the Dieckmann cyclization.

-

Let the reaction mixture slowly warm to room temperature and stir overnight (approx. 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the pH is ~2-3.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the N-(2-fluorophenyl) tetramic acid.

-

Expected Characterization Data

| Data Type | Characteristic Signals |

| ¹H NMR | δ 7.1-7.4 (m, 4H, Ar-H), δ 4.5-4.8 (br s, 1H, enolic OH), δ 3.5-3.8 (s, 2H, CH₂), Signal for C5-substituent. |

| ¹³C NMR | δ 170-180 (C=O), δ 160-165 (d, ¹JCF, C-F), δ 115-130 (Ar-C), δ 100-105 (C3), δ 40-50 (C5). |

| ¹⁹F NMR | δ -110 to -120 (s, Ar-F).[13][14] |

| HRMS (ESI) | Calculated m/z for C₁₀H₈FNO₂ [M+H]⁺, found value should be within ± 5 ppm. |

Part 3: Protocol II - One-Pot Ugi/Dieckmann Cascade Reaction

This advanced protocol utilizes a four-component Ugi reaction (U-4CR) to rapidly assemble a complex acyclic precursor, which is then cyclized via a Dieckmann condensation in the same pot.[5][7] This method offers exceptional convergence and is ideal for generating diverse libraries of tetramic acids.

Reaction Mechanism

The Ugi reaction creates an N-acyl amino acid amide intermediate. By choosing a β-keto acid as the acid component and an isocyanide bearing an ester group, the resulting Ugi product is primed for intramolecular cyclization upon addition of a base.

Materials and Reagents

In addition to reagents from Protocol I, the following are required:

| Reagent | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) | Supplier |

| Benzaldehyde | C₇H₆O | 106.12 | -26 | 1.044 | Sigma-Aldrich |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | -45 | 1.021 | Sigma-Aldrich |

| Ethyl isocyanoacetate | C₅H₇NO₂ | 113.11 | - | 1.05 | Sigma-Aldrich |

| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | -70 | 1.018 | Sigma-Aldrich |

| Anhydrous Methanol (MeOH) | CH₄O | 32.04 | -97.6 | 0.792 | Sigma-Aldrich |

Step-by-Step Protocol

This protocol is a conceptual adaptation of microwave-assisted Ugi/Dieckmann reactions for tetramic acid synthesis.[7]

-

Reaction Setup:

-

To a 50 mL round-bottom flask, add 2-fluoroaniline (0.55 g, 5.0 mmol, 1.0 eq), benzaldehyde (0.53 g, 5.0 mmol, 1.0 eq), ethyl acetoacetate (0.65 g, 5.0 mmol, 1.0 eq), and 20 mL of anhydrous methanol.

-

Stir the mixture at room temperature for 10 minutes.

-

-

Ugi Reaction:

-

Add ethyl isocyanoacetate (0.57 g, 5.0 mmol, 1.0 eq) to the mixture.

-

Seal the flask and stir the reaction at 50 °C for 24 hours.

-

Expert Insight: The Ugi reaction is often exothermic. For larger scales, cooling might be necessary during the isocyanide addition. Methanol is a common solvent for Ugi reactions, effectively solvating the intermediates.

-

-

In-Situ Dieckmann Cyclization:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Add 1,8-Diazabicycloundec-7-ene (DBU) (1.52 g, 10.0 mmol, 2.0 eq) to the flask.

-

Scientist's Note: DBU is a strong, non-nucleophilic organic base that is highly effective for promoting Dieckmann cyclizations while minimizing side reactions. An inorganic base like K₂CO₃ can also be used, but may require longer reaction times or higher temperatures.

-

Stir the reaction at room temperature for an additional 12 hours, monitoring by TLC for the disappearance of the Ugi intermediate and the formation of the tetramic acid product.

-

-

Work-up and Purification:

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 25 mL) and then with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-(2-fluorophenyl)-5-benzyl-3-acetyltetramic acid derivative.

-

Part 4: Trustworthiness and Validation

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques. The protocols described are self-validating through the characterization of the final product.

-

Chromatographic Purity: A single spot on TLC plates in multiple solvent systems and a single peak in HPLC analysis indicate a high degree of purity.

-

Structural Confirmation: Unambiguous structural elucidation is achieved by a combination of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The observed data should be fully consistent with the proposed structure of N-(2-fluorophenyl) tetramic acid.

-

Tautomerism: Be aware that 3-acyltetramic acids can exist as a mixture of tautomers in solution, which may lead to the appearance of multiple sets of signals in NMR spectra.[15][16] This is a characteristic feature of these compounds and not necessarily an indication of impurity.

References

-

Discovery, Herbicidal Activity and Biosynthesis of a Novel Natural Tetramic Acid from Alternaria Species. Advanced Science. Available at: [Link]

-

Mo, X., & Gulder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38(9), 1555-1566. Available at: [Link]

-

Spatz, J. H., et al. (2009). Tetramic acid derivatives via Ugi–Dieckmann-reaction. Tetrahedron Letters, 50(35), 4975-4978. Available at: [Link]

-

Kallitsis, A., et al. (2023). Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry. Available at: [Link]

-

Lee, J. Y., & Pae, A. N. (2011). Synthesis of and Tautomerism in 3-Acyltetramic Acids. The Journal of Organic Chemistry, 76(2), 574-581. Available at: [Link]

-

Ma, L. S., et al. (2015). Discovery of a New Family of Dieckmann Cyclases Essential to Tetramic Acid and Pyridone-Based Natural Products Biosynthesis. Organic Letters, 17(4), 976-979. Available at: [Link]

-

Li, W., et al. (2020). Microwave-assisted efficient and facile synthesis of tetramic acid derivatives via a one-pot post-Ugi cascade reaction. Beilstein Journal of Organic Chemistry, 16, 686-693. Available at: [Link]

-

Lambert, K. M., et al. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 491-515. Available at: [Link]

-

Wang, W., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 119. Available at: [Link]

-

Castellucci, N., Gentilucci, L., & Tomasini, C. (2011). One-pot synthesis of poly-substituted tetramic acids for the preparation of putative turn mimics. Tetrahedron, 67(51), 9946-9952. Available at: [Link]

-

Markopoulou, O., et al. (2011). N-Acetyl-5-arylidenetetramic acids: synthesis, X-ray structure elucidation and application to the preparation of zinc(II) and copper(II) complexes. Journal of Coordination Chemistry, 64(14), 2468-2483. Available at: [Link]

-

Mallinger, A., Le Gall, T., & Mioskowski, C. (2009). One-Pot Synthesis of 3-Aryl-Substituted Tetramic Acids. Synfacts, 2009(04), 0426-0426. Available at: [Link]

-

Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3641-3707. Available at: [Link]

-

Laia Josa-Culleré, et al. (2022). Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity. The Journal of Organic Chemistry, 87(18), 12053-12067. Available at: [Link]

-

Heravi, M. M., et al. (2016). One-pot synthesis of tetrahydrobenzo [b] pyran derivatives by using glutamic acid as a green catalyst. Journal of the Serbian Chemical Society, 81(1), 1-8. Available at: [Link]

-

Mallinger, A., Le Gall, T., & Mioskowski, C. (2008). One-Pot Synthesis of Tetronic Acids from Esters. Synlett, 2008(03), 386-388. Available at: [Link]

-

Mallinger, A., Le Gall, T., & Mioskowski, C. (2008). One-Pot Synthesis of Tetronic Acids from Esters. Synlett. Available at: [Link]

-

Das, S., & Borah, P. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Orbital: The Electronic Journal of Chemistry, 13(4), 335-349. Available at: [Link]

-

Kirschning, A., et al. (2020). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. ChemMedChem, 15(15), 1390-1393. Available at: [Link]

-

Al-Harrasi, A., & Hussain, J. (2018). Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products. Mini-Reviews in Organic Chemistry, 15(4), 274-289. Available at: [Link]

-

Fotso, S., et al. (2021). Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372. Molecules, 26(11), 3073. Available at: [Link]

-

Fillion, E., et al. (2005). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. The Journal of Organic Chemistry, 70(4), 1316-1327. Available at: [Link]

-

Cowley, A. R., & Dilworth, J. R. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1838. Available at: [Link]

-

Cowley, A. R., & Dilworth, J. R. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1704. Available at: [Link]

-

Desai, N. C., et al. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[1][5][15]triazines. Bioorganic & Medicinal Chemistry Letters, 20(3), 945-949. Available at: [Link]

-

Muehlebach, M., et al. (2021). Representative synthesis of N‐unsubstituted (A = H) tetramic acid ADs 13 and their corresponding enol ethyl carbonate proinsecticides 14 (12a, 13a, 14a: R1, R4 = CH3; R2, R3 = H). Structure of the lead compound 15 evaluated in the field. Pest Management Science, 77(8), 3491-3503. Available at: [Link]

-

Chaban, T., et al. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. International Journal of Chemical and Molecular Engineering, 16(5), 129-133. Available at: [Link]

-

Wang, Y., et al. (2021). Metal-free electrochemical oxidative intramolecular cyclization of N-propargylbenzamides: facile access to oxazole ketals. Organic Chemistry Frontiers, 8(13), 3367-3372. Available at: [Link]

-

Fishlock, D. (2006). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. UWSpace. Available at: [Link]

-

Marković, V., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 273. Available at: [Link]

-

Zhang, T., et al. (2024). Disubstituted Meldrum's acid: Another scaffold with SuFEx-like reactivity. ChemRxiv. Available at: [Link]

-

Demchuk, O. M., & Rachon, J. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Current Organic Synthesis, 11(4), 573-594. Available at: [Link]

-

Zhang, J., & Schmalz, H. G. (2017). Gold-Catalyzed Asymmetric Intramolecular Cyclization of N-Allenamides for the Synthesis of Chiral Tetrahydrocarbolines. Angewandte Chemie International Edition, 56(50), 15905-15909. Available at: [Link]

-

Wu, Y., et al. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 58(70), 9757-9760. Available at: [Link]

-

Jacobi, P. A., Brielmann, H. L., & Hauck, S. I. (1995). Synthesis of cyclic enamides by intramolecular cyclization of acetylenic amides. Tetrahedron Letters, 36(8), 1193-1196. Available at: [Link]

-

Wang, W., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 119. Available at: [Link]

-

Liu, C., et al. (2012). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Organic Letters, 14(18), 4766-4769. Available at: [Link]

Sources

- 1. Discovery, Herbicidal Activity and Biosynthesis of a Novel Natural Tetramic Acid from Alternaria Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03085D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microwave-assisted efficient and facile synthesis of tetramic acid derivatives via a one-pot post-Ugi cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. site.unibo.it [site.unibo.it]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

scale-up procedures for 1-(2-Fluorophenyl)pyrrolidine-2,4-dione production

Application Note: Process Intensification & Scale-Up of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione

Executive Summary

This guide details the scale-up procedures for the production of This compound , a critical tetramic acid scaffold used in the synthesis of antibiotics, antiviral agents, and herbicides.

The protocol transitions from discovery-phase chemistry to a robust, scalable process suitable for pilot-plant execution. The selected route utilizes a modified Dieckmann Condensation strategy, prioritized for its thermal stability and impurity profile control compared to alternative "one-pot" multicomponent reactions.

Key Performance Indicators (KPIs):

-

Overall Yield Target: >65% (3 steps)

-

Purity Specification: >98.5% (HPLC), with <0.1% individual unknown impurities.

-

Safety Critical: Strict control of 2-fluoroaniline (methemoglobinemia hazard) and exothermic cyclization management.

Process Chemistry & Reaction Scheme

The synthesis is broken down into three discrete unit operations to ensure quality control at critical intermediate stages.

The Route:

- -Alkylation: 2-Fluoroaniline is alkylated with ethyl bromoacetate.

- -Acylation: The secondary amine is acylated with ethyl malonyl chloride (or potassium ethyl malonate + coupling agent).

-

Cyclization: Base-mediated Dieckmann condensation yields the tetramic acid core.[1]

Visual Workflow (DOT Diagram)

Caption: Figure 1. Step-wise synthetic pathway for this compound production, highlighting Critical Process Parameters (CPPs).

Detailed Experimental Protocols

Step 1: Synthesis of -(2-Fluorophenyl)glycine ethyl ester

Rationale: Direct alkylation is chosen over reductive amination for cost-efficiency. The 2-fluoro substituent reduces the nucleophilicity of the aniline, requiring elevated temperatures or a catalyst.

Reagents:

-

2-Fluoroaniline (1.0 equiv)

-

Ethyl bromoacetate (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (1.2 equiv)

-

Solvent: Toluene (5 vol)

Protocol:

-

Charge 2-fluoroaniline and DIPEA into a reactor inerted with

. -

Add Toluene and heat to 50°C.

-

Dosing: Add Ethyl bromoacetate dropwise over 60 minutes. Note: Exothermic reaction.[2] Maintain internal temperature <65°C.

-

Stir at 65°C for 4–6 hours.

-

IPC (In-Process Control): Check for consumption of aniline by GC/TLC.

-

Workup: Cool to 20°C. Add water (3 vol). Separate organic layer.[2] Wash organic layer with 5% NaHCO

. -

Concentrate Toluene layer to obtain Intermediate A as an oil. (Yield exp: 85–90%).

Step 2: Acylation to Diester Intermediate

Rationale: Using Ethyl Malonyl Chloride provides a clean conversion without the byproducts associated with DCC/EDC coupling, simplifying the purification profile for scale-up.

Reagents:

-

Intermediate A (1.0 equiv)

-

Ethyl Malonyl Chloride (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or MeTHF (Green alternative) (6 vol)

-

Base: Pyridine or Triethylamine (1.2 equiv)

Protocol:

-

Dissolve Intermediate A in DCM/MeTHF and cool to 0°C.

-

Add Base.[2]

-

Critical Dosing: Add Ethyl Malonyl Chloride slowly over 2 hours.

-

Warning: Rapid addition leads to bis-acylation impurities.

-

Temp Limit: Do not exceed 10°C during addition.

-

-

Warm to room temperature (20–25°C) and stir for 2 hours.

-

Workup: Wash with 1N HCl (remove excess pyridine), then Brine.

-

Solvent swap: Distill off DCM and replace with Ethanol (preparation for Step 3).

Step 3: Dieckmann Cyclization

Rationale: This is the thermodynamic sink of the reaction. The use of Sodium Ethoxide in Ethanol ensures compatibility with the ester groups, preventing transesterification byproducts.

Reagents:

-

Intermediate B (in Ethanol solution)

-

Sodium Ethoxide (21% wt solution in EtOH) (1.5 equiv)

Protocol:

-

Charge NaOEt solution into the reactor and heat to reflux (78°C).

-

Dosing: Add the solution of Intermediate B (in EtOH) slowly to the refluxing base over 1–2 hours.

-

Reflux for 2 hours.

-

Quench & Isolation:

-

Cool to 20°C.

-

Distill off 70% of Ethanol.

-

Add Water (10 vol). The mixture will be a homogenous solution (Enolate salt).

-

Precipitation: Slowly add 6N HCl until pH reaches 2.0. The product will precipitate as an off-white solid.

-